

# In-Depth Technical Guide to Org 21465: A Synthetic Neuroactive Steroid

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Org 21465 is a synthetic, water-soluble, neuroactive steroid analog with potent sedative and hypnotic properties. It acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Developed as a potential intravenous anesthetic agent, Org 21465 represents an advancement in the chemical class of pregnane derivatives, offering a potentially improved therapeutic profile over earlier neuroactive steroids. This document provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and available experimental data for Org 21465.

### **Chemical Structure and Physicochemical Properties**

**Org 21465**, with the IUPAC name [2-[(2S,3S,5S,8S,9S,10S,13S,14S,17S)-2-(2,2-dimethylmorpholin-4-yl)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl]methanesulfonate, is a complex steroidal molecule.[1] Its structure is characterized by a pregnane backbone, modified with a dimethylmorpholinyl group at the  $2\beta$  position and a methanesulfonate ester at the 21-position, which contributes to its water solubility.

Table 1: Physicochemical Properties of Org 21465



| Property          | Value                                                                                                                                                                                                                                                  | Source |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| IUPAC Name        | [2-<br>[(2S,3S,5S,8S,9S,10S,13S,14<br>S,17S)-2-(2,2-<br>dimethylmorpholin-4-yl)-3-<br>hydroxy-10,13-dimethyl-11-<br>oxo-<br>1,2,3,4,5,6,7,8,9,12,14,15,16,1<br>7-<br>tetradecahydrocyclopenta[a]ph<br>enanthren-17-yl]-2-<br>oxoethyl]methanesulfonate | [1]    |
| Synonyms          | 2β-(2,2-Dimethyl-4-<br>morpholinyl)-3α-hydroxy-<br>11,20-dioxo-5α-pregnan-21-yl<br>methanesulfonate                                                                                                                                                    | [1]    |
| CAS Number        | 1062512-52-0                                                                                                                                                                                                                                           | [1]    |
| Molecular Formula | C27H43NO7S                                                                                                                                                                                                                                             | [1]    |
| Molar Mass        | 525.70 g/mol                                                                                                                                                                                                                                           | [1]    |
| Melting Point     | Data not available                                                                                                                                                                                                                                     |        |
| Boiling Point     | Data not available                                                                                                                                                                                                                                     | -      |
| Solubility        | Water-soluble                                                                                                                                                                                                                                          | -      |
| рКа               | Data not available                                                                                                                                                                                                                                     | -      |
| LogP              | Data not available                                                                                                                                                                                                                                     |        |

# Pharmacology Mechanism of Action

**Org 21465** exerts its pharmacological effects primarily through the positive allosteric modulation of the GABAA receptor.[1][2] It binds to a site on the receptor complex distinct from the GABA binding site. This binding enhances the effect of GABA, increasing the frequency



and/or duration of chloride channel opening, leading to neuronal hyperpolarization and a general inhibitory effect on neurotransmission. This mechanism is shared by other neuroactive steroids and is responsible for their sedative, anxiolytic, and anesthetic properties.



Click to download full resolution via product page

Figure 1: Signaling pathway of Org 21465 at the GABAA receptor.

#### **Pharmacodynamics**

Quantitative data on the binding affinity (Ki), potency (EC50/IC50), and efficacy of **Org 21465** at the GABAA receptor are not readily available in the public domain. Preclinical studies have demonstrated its sedative and hypnotic effects in animal models.

Table 2: Pharmacological Data



| Parameter                | Value                         | Species               | Assay                | Source |
|--------------------------|-------------------------------|-----------------------|----------------------|--------|
| Binding Affinity<br>(Ki) | Data not<br>available         |                       |                      |        |
| Potency<br>(EC50/IC50)   | Data not<br>available         | _                     |                      |        |
| Efficacy                 | Positive allosteric modulator | Electrophysiolog<br>y | [1]                  |        |
| In vivo effects          | Sedative,<br>hypnotic         | Animal models         | Behavioral<br>assays | -      |

## **Pharmacokinetics (ADME)**

Detailed pharmacokinetic data for **Org 21465**, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not publicly available. As an intravenously administered agent, it is expected to have 100% bioavailability. Its metabolic pathways and excretion routes have not been fully elucidated in published literature.

Table 3: Pharmacokinetic Parameters

| Parameter            | Value              | Source |
|----------------------|--------------------|--------|
| Bioavailability (IV) | 100% (assumed)     | _      |
| Distribution         | Data not available | -      |
| Metabolism           | Data not available |        |
| Excretion            | Data not available |        |
| Half-life            | Data not available | -      |

## **Toxicology**

Comprehensive toxicological data, such as LD50 values and detailed safety profiles from preclinical studies, are not available in the public literature. As with other GABAA receptor



modulators, potential adverse effects at higher doses could include respiratory depression, cardiovascular effects, and prolonged sedation.

Table 4: Toxicological Data

| Parameter       | Value                                                                                  | Source |
|-----------------|----------------------------------------------------------------------------------------|--------|
| LD50            | Data not available                                                                     | _      |
| Adverse Effects | Potential for respiratory<br>depression, cardiovascular<br>effects, prolonged sedation |        |

# **Experimental Protocols**

Detailed, specific experimental protocols for the synthesis and evaluation of **Org 21465** are proprietary and not publicly available. However, general methodologies for key experiments are described below.

### **Synthesis**

The synthesis of  $Org\ 21465$  would involve a multi-step organic synthesis process starting from a suitable steroid precursor. Key steps would likely include the introduction of the dimethylmorpholinyl group at the  $2\beta$  position and the esterification of the 21-hydroxyl group with methanesulfonyl chloride.



Click to download full resolution via product page

Figure 2: General synthetic workflow for Org 21465.

#### **GABAA Receptor Binding Assay**

A radioligand binding assay would be used to determine the affinity of **Org 21465** for the GABAA receptor. This typically involves incubating cell membranes expressing the receptor



### Foundational & Exploratory

Check Availability & Pricing

with a radiolabeled ligand (e.g., [3H]muscimol or [3H]flunitrazepam) and varying concentrations of the test compound (**Org 21465**).









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. docs.axolbio.com [docs.axolbio.com]
- 2. Characterization of GABA Receptors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to Org 21465: A Synthetic Neuroactive Steroid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677469#org-21465-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com